Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

MC4R Agonist Orphan Drug Leptin Receptor Deficiency

Research on MC4R rescue in leptin receptor deficiency is frequently stalled by the lack of a clinically relevant, blood-brain barrier (BBB)-penetrant agonist with a defined regulatory trajectory. Generic substitution is impossible due to steep SAR at the quinoxaline core. This compound is the only small-molecule MC4R agonist with an FDA Orphan Drug Designation for this specific genetic obesity disorder. Key procurement differentiators: - Ensures pharmacological alignment with clinical development trajectories for leptin receptor deficiency. - Well-characterized 3-methylpiperidine substitution guarantees consistent MC4R activation, unlike analogs that act as antagonists. - Design lineage prioritizes BBB penetration for in vivo hypothalamic feeding studies, a prerequisite not met by peripherally-restricted quinoxaline compounds.

Molecular Formula C23H28N4O2
Molecular Weight 392.503
CAS No. 573669-90-6
Cat. No. B2863686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
CAS573669-90-6
Molecular FormulaC23H28N4O2
Molecular Weight392.503
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4
InChIInChI=1S/C23H28N4O2/c1-16-8-7-13-27(15-16)22-21(25-19-11-5-6-12-20(19)26-22)18(14-24)23(28)29-17-9-3-2-4-10-17/h5-6,11-12,16-18H,2-4,7-10,13,15H2,1H3
InChIKeyQXRWTYKHXFRJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Procurement Guide


Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 573669-90-6) is a synthetic small-molecule agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor central to appetite and energy homeostasis [1]. The compound is being developed by Palatin Technologies and has received an Orphan Drug Designation from the U.S. FDA for the treatment of leptin receptor deficiency [1]. This positions it within the niche of centrally-acting MC4R modulators, a class distinct from peripheral metabolic targets.

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate: Irreplaceable MC4R Agonist


Generic substitution among MC4R agonists is precluded by the steep structure-activity relationships (SAR) governing this receptor. Subtle modifications to the quinoxaline core or the piperidine substituent can switch a compound from an agonist to an antagonist, or profoundly alter its blood-brain barrier penetration and selectivity profile [1]. The specific cyclohexyl ester and 3-methylpiperidine substitution pattern of this compound defines its pharmacokinetic and pharmacodynamic fingerprint. The orphan drug designation for a distinct genetic deficiency further implies a non-interchangeable clinical positioning compared to other MC4R agonists like setmelanotide, which is approved for different genetic obesity disorders [2].

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Differentiation Evidence


Orphan Drug Designation: Leptin Receptor Deficiency

A critical differentiator for procurement prioritization is the compound's regulatory status. It is the specific small molecule agonist of MC4R designated as an orphan drug by the FDA for the treatment of leptin receptor deficiency, with Palatin Technologies as the sponsor [1]. No other MC4R agonist in the quinoxaline-piperidine class holds this specific designation. This provides a clear clinical development path unavailable to generic MC4R agonists.

MC4R Agonist Orphan Drug Leptin Receptor Deficiency

3-Methylpiperidine Determines MC4R Agonism

The patent literature establishes that the nature of the piperidine substitution on the quinoxaline ring is a primary determinant of agonist vs. antagonist functional activity at MC4R [1]. Compounds with unsubstituted piperidine or morpholine groups can display antagonist or mixed profiles, whereas the specific 3-methylpiperidin-1-yl substitution of this compound is associated with the potent agonist activity required for its therapeutic designation. This molecular feature directly prevents functional interchange with morpholine or piperidine analogs.

Structure-Activity Relationship MC4R Selectivity Piperidine SAR

Designed CNS Penetration for Central Activity

MC4R agonism for appetite regulation requires central nervous system (CNS) penetration. The patent family to which this compound belongs explicitly claims 'cyclohexyl and piperidinyl derivatives with improved ability to cross the blood brain barrier' [1]. The cyclohexyl ester moiety is a key structural feature designed to enhance brain exposure. In contrast, many quinoxaline-type piperidine compounds developed for peripheral pain targets (e.g., US8846929B2) are optimized for peripheral restriction. This divergent design objective results in fundamentally different tissue distribution profiles.

Blood-Brain Barrier MC4R Central Activity CNS Penetration

Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Application Scenarios


Leptin Receptor Deficiency Investigational Therapy

This compound is the optimal, and currently the only, small-molecule MC4R agonist with a specific FDA orphan drug designation for leptin receptor deficiency [1]. Research programs studying MC4R rescue in models of this genetic obesity disorder must prioritize this compound to align with clinical development trajectories. Use of other MC4R agonists (e.g., setmelanotide) would be scientifically irrelevant as they target different nodes of the melanocortin pathway.

MC4R Agonist vs. Antagonist Selectivity Studies

The defined 3-methylpiperidine substitution provides a well-characterized MC4R agonist probe. This contrasts directly with analogs from the same patent class that bear different amine substituents and act as antagonists [1]. Researchers constructing pharmacological toolkits to dissect MC4R signaling bias should select this compound as the agonist standard, ensuring consistent, well-documented activation of the receptor.

Central Appetite Regulation Studies

For in vivo studies of hypothalamic MC4R function in feeding behavior, this compound is the appropriate choice over peripherally-restricted quinoxaline piperidine compounds (e.g., those from the pain management patent series US8846929B2). Its design lineage specifically prioritizes blood-brain barrier penetration to access central MC4R populations [1], a prerequisite for studying appetite, energy expenditure, and related metabolic endpoints.

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